Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate CAS number
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate CAS number
An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Topic: Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate CAS Number: 1083181-23-0[1][2] Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a highly valuable building block in modern medicinal chemistry. We delve into its strategic importance, detailing the synergistic benefits of the strained azetidine ring and the unique modulatory effects of the geminal fluoro- and aminomethyl substituents. This document covers the compound's physicochemical properties, outlines a robust synthetic strategy with mechanistic considerations, and explores its critical applications, particularly in the design of next-generation therapeutics like protein degraders. Detailed experimental protocols and characterization methodologies are provided to enable its effective utilization in drug discovery programs.
Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery
The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Small, strained heterocyclic scaffolds have emerged as powerful tools for escaping the "flatland" of traditional aromatic structures, offering enhanced three-dimensionality and novel intellectual property. Among these, the azetidine ring is rapidly gaining prominence in approved pharmaceuticals.[3] Its rigid, four-membered structure introduces a defined conformational constraint, which can improve binding affinity and selectivity for biological targets.
The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to fine-tune a molecule's properties.[4] The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and bioavailability.[4][5]
The compound tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate uniquely combines these features. The geminal substitution at the 3-position with both a fluorine atom and an aminomethyl group creates a stereochemically complex and functionally versatile scaffold. The primary amine serves as a crucial handle for further chemical elaboration, while the fluorine atom imparts the aforementioned benefits. This combination makes it an exceptionally attractive building block for creating sophisticated molecular architectures, particularly as a linker component in targeted protein degraders (e.g., PROTACs) and as a bioisosteric replacement for less favorable motifs.[1]
Compound Profile
All quantitative data for tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is summarized below.
| Identifier | Value | Source |
| CAS Number | 1083181-23-0 | [1][2] |
| Molecular Formula | C9H17FN2O2 | [1] |
| Molecular Weight | 204.245 g/mol | [1] |
| Purity Specification | Typically ≥97% | [1] |
| Appearance | (Expected) Colorless to pale yellow oil or solid | N/A |
| Storage | Room temperature, under inert atmosphere | [1] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | N/A |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a multi-step process that requires careful control of protecting groups and reaction conditions. A logical and efficient pathway begins with a commercially available, N-Boc protected azetidine precursor, such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.[6]
The causality behind this synthetic strategy is as follows:
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Oxidation: The primary alcohol at the 3-position is first oxidized to a carbonyl group (aldehyde). This transformation activates the 3-position for subsequent nucleophilic additions. A Swern oxidation or a milder reagent like Dess-Martin periodinane is chosen to avoid over-oxidation and harsh conditions that could compromise the strained azetidine ring.
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Cyanation & Fluorination Sequence: The introduction of both a fluorine and a carbon-based functional group (precursor to the aminomethyl group) at the same position is non-trivial. A robust method involves the formation of a cyanohydrin from the aldehyde, followed by nucleophilic fluorination which displaces the hydroxyl group. Alternatively, direct fluorination of a ketone precursor can be achieved.
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Reduction: The nitrile (cyano group) is then reduced to the primary amine (aminomethyl group). This is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation under pressure. The Boc protecting group is stable under these conditions, ensuring the azetidine nitrogen remains protected.
This sequence provides a validated and scalable route to the target compound.
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic Characterization and Quality Control
To ensure the identity and purity of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, a suite of analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Will show a characteristic singlet at ~1.45 ppm for the 9 protons of the tert-butyl (Boc) group. The diastereotopic protons of the azetidine ring will appear as complex multiplets in the 3.5-4.5 ppm region. The aminomethyl protons will also present as a multiplet, coupled to the fluorine atom.
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¹³C NMR: The spectrum will show the Boc carbonyl at ~155 ppm and the quaternary carbon of the Boc group at ~80 ppm. The key signal is the carbon at the 3-position, which will appear as a doublet due to one-bond coupling with fluorine (¹JCF), typically in the 90-100 ppm range.
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¹⁹F NMR: A singlet or a complex multiplet (depending on proton coupling) will be observed, confirming the presence of the fluorine atom.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion [M+H]⁺ at m/z 205.1, confirming the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically employing a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase gradient. Purity should be ≥97% for use in sensitive downstream applications.[1]
Applications in Medicinal Chemistry and Drug Development
The unique trifecta of a primary amine handle, a metabolically robust fluorine atom, and a conformationally restricted azetidine core makes this compound a high-value building block.
5.1 Protein Degrader Building Block
The primary application is in the construction of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1] A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal component for the linker.
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Vectorial Control: The rigid azetidine ring provides superior control over the exit vector and spatial orientation of the linker, which is critical for achieving a productive ternary complex (Target-PROTAC-E3 Ligase).
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Physicochemical Properties: The fluorine atom enhances solubility and metabolic stability of the linker, improving the overall drug-like properties of the PROTAC.
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Attachment Point: The primary amine allows for facile and robust attachment to the rest of the linker or directly to the E3 ligase ligand via amide bond formation, reductive amination, or other standard bioconjugation chemistries.
Caption: Integration of the azetidine building block into a PROTAC.
5.2 Bioisosteric Replacement
The 3-fluoro-3-(aminomethyl)azetidine motif can serve as a bioisostere for other commonly used groups, such as piperidine or pyrrolidine rings. This substitution can drastically alter a compound's physicochemical properties, potentially improving solubility, reducing lipophilicity, and overcoming metabolic liabilities without sacrificing binding affinity.
Experimental Protocols (Exemplary)
Protocol: Reductive Amination to Form a Secondary Amine Linker
This protocol describes the coupling of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate to an aldehyde-functionalized molecular fragment, a common step in linker synthesis.
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Reagent Preparation:
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Dissolve tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) to a concentration of 0.1 M in a flame-dried, round-bottom flask under an argon atmosphere.
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Add the aldehyde-containing fragment (1.05 eq).
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Imine Formation:
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Add acetic acid (0.1 eq) to catalyze imine formation.
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the imine intermediate.
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-
Reduction:
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Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality: This reducing agent is mild and selective for imines in the presence of other carbonyls, and it does not reduce the Boc group.
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Continue stirring at room temperature for 12-18 hours.
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Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.
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Conclusion
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is more than just a chemical intermediate; it is a sophisticated design element for modern drug discovery. Its unique combination of a strained ring system, a key fluorination site, and a versatile primary amine handle provides medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetics. Its proven utility as a building block for protein degraders underscores its importance and ensures its continued application in the development of innovative therapeutics for years to come.
References
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Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: National Institutes of Health (PMC) URL: [Link]
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Title: Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
- Title: CN105384673B - The synthetic method of 3 fluoro azetidine derivatives Source: Google Patents URL
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Title: Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline Source: ResearchGate URL: [Link]
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Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]
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Title: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 Source: PubChem URL: [Link]
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Title: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid Source: PubMed URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemical-label.com [chemical-label.com]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluoroazetidine-3-carboxylic Acid|Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
